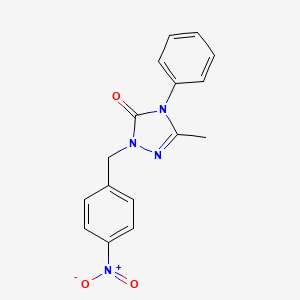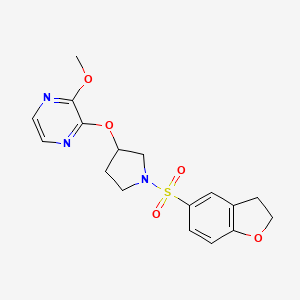![molecular formula C18H14ClNO5S2 B2423780 Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 900015-21-6](/img/structure/B2423780.png)
Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- Methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates are synthesized from 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles and methyl thioglycolate. This process is a route to 4-arylsulfonyl-3-carboxamidothiophenes (Stephens, Price, & Sowell, 1999).
- Synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents involves esterification and yields compounds with moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).
- Synthesis of the title compound and its structural analysis through single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, reveals its potential in molecular structural studies (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Medical and Biological Applications
- The compound has been used in the design and synthesis of allosteric modifiers of hemoglobin, indicating its potential application in clinical or biological areas requiring a reversal of depleted oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).
- It's involved in the development of new acid dyes and their metal complexes for leather, showing applications in materials science and industry (Hussain, Abass, Shabir, Athar, Saeed, Saleem, Ali, & Khan, 2017).
- Studies on anticonvulsant enaminones derived from the compound provide insights into their molecular structure and potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Advanced Materials and Engineering Applications
- Methyl 3-hydroxythiophene-2-carboxylate reactions provide a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showing potential in chemical engineering and synthesis (Corral & Lissavetzky, 1984).
- Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes are synthesized using the Gewald reaction. Their antimicrobial activities suggest their use in pharmaceuticals and materials science (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Pharmaceutical Development
- Design and synthesis of highly active peroxisome proliferator‐activated receptor (PPAR) β/δ inverse agonists based on this compound, offer insights into its potential application in pharmacological research and drug development (Toth, Lieber, Scheer, Schumann, Schober, Nockher, Adhikary, Müller-Brüsselbach, Müller, & Diederich, 2016).
- A series of derivatives have been tested for antiandrogen activity, providing insights into its application in the development of treatments for androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
- Synthesis of new zinc phthalocyanines including Schiff base and halogen derivatives for photophysical, photochemical, and fluorescence quenching studies, indicate its application in photodynamic therapy for cancer treatment (Yüzeroğlu, Karaoğlan, Köse, & Erdoğmuş, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-[4-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S2/c1-24-18(21)17-16(10-11-26-17)25-14-6-4-13(5-7-14)20-27(22,23)15-8-2-12(19)3-9-15/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMUZNJNBVNCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2423697.png)
![6-(3-Fluorophenyl)-2-[1-(1H-imidazol-5-ylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2423698.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2423705.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2423708.png)

![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423711.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2423712.png)
![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2423713.png)
![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2423716.png)
